molecular formula C10H8BrN B1323593 2-Bromo-3-(3-cyanophenyl)-1-propene CAS No. 731772-71-7

2-Bromo-3-(3-cyanophenyl)-1-propene

Cat. No.: B1323593
CAS No.: 731772-71-7
M. Wt: 222.08 g/mol
InChI Key: GNAOGXJVVHVVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-(3-cyanophenyl)-1-propene is an organic compound that belongs to the class of brominated alkenes It features a bromine atom attached to the second carbon of a propene chain, with a cyanophenyl group attached to the third carbon

Mechanism of Action

Target of Action

The primary target of 2-Bromo-3-(3-cyanophenyl)-1-propene is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, plays a crucial role in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key method for creating carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the formation of biaryl compounds, which are common structures in many pharmaceuticals and organic materials .

Pharmacokinetics

It’s worth noting that organoboron compounds, such as this one, are generally considered to be stable, readily prepared, and environmentally benign . These properties could potentially impact the compound’s bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of biaryl compounds, which are valuable in various fields including pharmaceuticals and materials science .

Action Environment

The action of this compound, like other organoboron compounds, is influenced by environmental factors. The Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . The stability of organoboron compounds can present challenges when it comes to removing the boron moiety at the end of a sequence if required .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(3-cyanophenyl)-1-propene can be achieved through various methods. One common approach involves the bromination of 3-(3-cyanophenyl)-1-propene. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(3-cyanophenyl)-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The double bond in the propene chain can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Addition: Reagents such as hydrogen bromide or boron trifluoride in the presence of catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido, thio, or alkoxy derivatives.

    Addition: Formation of dibromo or hydroxy derivatives.

    Oxidation: Formation of epoxides or carbonyl compounds.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

2-Bromo-3-(3-cyanophenyl)-1-propene has

Properties

IUPAC Name

3-(2-bromoprop-2-enyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-8(11)5-9-3-2-4-10(6-9)7-12/h2-4,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAOGXJVVHVVOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=CC=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641139
Record name 3-(2-Bromoprop-2-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-71-7
Record name 3-(2-Bromoprop-2-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.